molecular formula C17H15N3O2S B2723929 3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one CAS No. 324066-92-4

3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B2723929
CAS No.: 324066-92-4
M. Wt: 325.39
InChI Key: SXHHQYKEDCRGGT-UHFFFAOYSA-N
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Description

3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a chromenone core, a thiazole ring, and a cyclopentylidenehydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the chromenone core or the thiazole ring.

    Reduction: Reduction reactions can alter the hydrazinyl group, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chromenone core, in particular, enhances its biological activity and makes it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

3-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-16-13(9-11-5-1-4-8-15(11)22-16)14-10-23-17(18-14)20-19-12-6-2-3-7-12/h1,4-5,8-10H,2-3,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHHQYKEDCRGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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